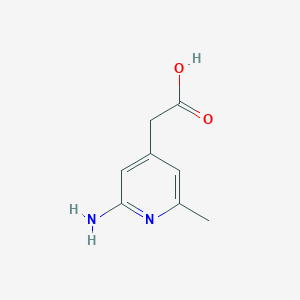![molecular formula C39H62O14 B13443639 (1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one](/img/structure/B13443639.png)
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(1R,2S,4S,5’R,6R,7S,8R,9S,12S,13R,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-oxane]-19-one” is a complex organic molecule with multiple chiral centers and functional groups. This compound is notable for its intricate structure, which includes several hydroxyl groups, a spirocyclic system, and multiple stereocenters.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and careful control of reaction conditions to ensure the correct stereochemistry. Common synthetic routes might include:
Stepwise construction of the spirocyclic core: This could involve cyclization reactions and the use of chiral auxiliaries or catalysts to control stereochemistry.
Functional group transformations: Introduction of hydroxyl groups through oxidation reactions, and formation of glycosidic bonds through glycosylation reactions.
Industrial Production Methods
Industrial production of such complex molecules is often challenging and may require specialized equipment and conditions. Techniques such as continuous flow chemistry and automated synthesis may be employed to improve efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: Carbonyl groups, if present, can be reduced to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions with leaving groups.
Common Reagents and Conditions
Oxidizing agents: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate).
Reducing agents: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products of these reactions would depend on the specific functional groups present and the reaction conditions. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of complex natural products: The compound could serve as a model for the synthesis of other complex molecules.
Study of stereochemistry: Its multiple chiral centers make it an interesting subject for studying stereochemical effects in reactions.
Biology and Medicine
Potential bioactivity: Compounds with similar structures often exhibit interesting biological activities, such as antimicrobial or anticancer properties.
Drug development: The compound could be a lead compound for the development of new pharmaceuticals.
Industry
Material science: Its unique structure might lend itself to applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of the compound would depend on its specific interactions with biological targets. Potential mechanisms could include:
Binding to enzymes or receptors: The compound could inhibit or activate enzymes or receptors, leading to a biological effect.
Disruption of cellular processes: It could interfere with cellular processes such as DNA replication or protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
(1R,4S,6R,7S)-10-Isothiocyanato-4-amorphene: Another complex organic molecule with multiple chiral centers.
Spirocyclic compounds: Other spirocyclic compounds with similar structural features.
Uniqueness
The compound’s unique combination of functional groups and stereochemistry sets it apart from other similar compounds. Its specific arrangement of hydroxyl groups and spirocyclic structure may confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C39H62O14 |
|---|---|
Peso molecular |
754.9 g/mol |
Nombre IUPAC |
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one |
InChI |
InChI=1S/C39H62O14/c1-17-6-11-38(48-16-17)19(3)39(47)27(53-38)14-23-21-13-25(41)24-12-20(7-9-36(24,4)22(21)8-10-37(23,39)5)50-35-33(31(45)29(43)26(15-40)51-35)52-34-32(46)30(44)28(42)18(2)49-34/h17-24,26-35,40,42-47H,6-16H2,1-5H3/t17-,18+,19-,20+,21-,22+,23+,24-,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-,36-,37+,38-,39+/m1/s1 |
Clave InChI |
YUEKLGTXAIEKQP-YEPAZZDDSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]2([C@H]([C@@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O)C)OC1 |
SMILES canónico |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



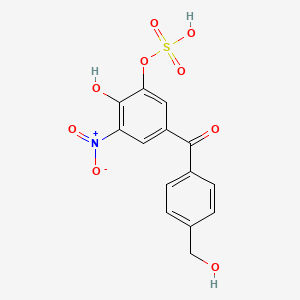
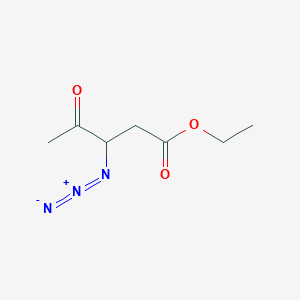
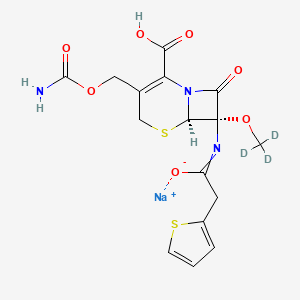
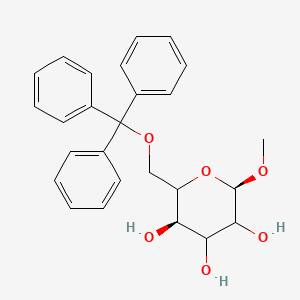
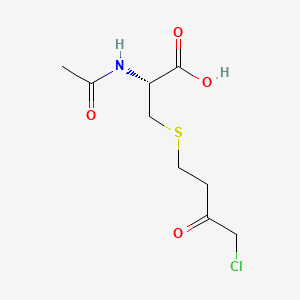
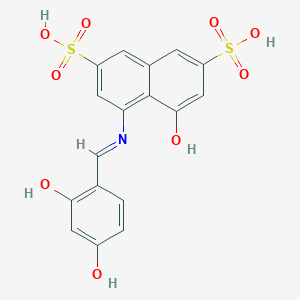
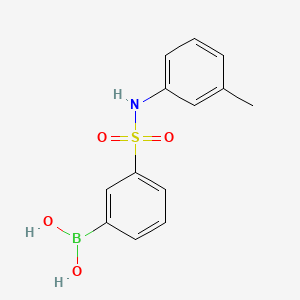

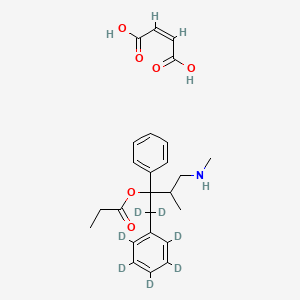
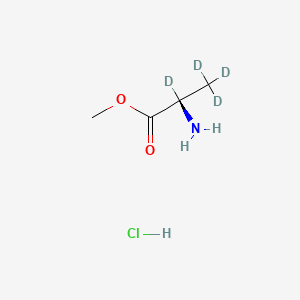
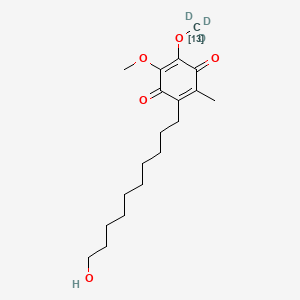
![3-((2,6-dichlorobenzyl)amino)-6,7-dimethoxyindeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B13443624.png)
